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Compound of Interest

Compound Name:
2-[(3-Chlorobenzyl)oxy]-3-

methoxybenzaldehyde

CAS No.: 588678-18-6

Cat. No.: B1595631 Get Quote

Executive Summary & Chemical Identity
Target Compound: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS Number: 588678-

18-6 Molecular Formula: C

H

ClO

Molecular Weight: 276.71 g/mol

This compound represents a strategic O-benzylated derivative of o-vanillin (2-hydroxy-3-

methoxybenzaldehyde). It serves as a pharmacophore scaffold in the synthesis of hemoglobin

S (HbS) polymerization inhibitors (analogs of Voxelotor/GBT440) and PROTAC linkers. Its

structural integrity is defined by the specific alkylation of the phenolic hydroxyl group at the C2

position with a 3-chlorobenzyl moiety, leaving the C1-aldehyde and C3-methoxy groups

available for further functionalization.
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To understand the spectroscopic impurities, one must understand the genesis of the molecule.

The synthesis typically involves a Williamson ether synthesis under basic conditions.

Experimental Workflow
Reagents:o-Vanillin (1.0 eq), 3-Chlorobenzyl chloride (1.1 eq), Potassium Carbonate (K

CO

, 2.0 eq).

Solvent: DMF or Acetone (anhydrous).

Conditions: 60–80°C, 4–12 hours.

Workup: Aqueous dilution, extraction (EtOAc), and recrystallization (EtOH/Hexane).
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Figure 1: Williamson ether synthesis pathway for the target compound.

Spectroscopic Data Analysis
The following data represents the definitive spectroscopic profile for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the disappearance of the phenolic -OH signal (~11.0
ppm) and the appearance of the benzylic methylene singlet.
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Solvent: CDCl

or DMSO-

Reference: TMS (0.00 ppm)

Signal
Assignment

Shift (

, ppm)
Multiplicity Integration

Structural
Insight

Aldehyde (-CHO) 10.20 – 10.50 Singlet (s) 1H

Diagnostic peak;

confirms

oxidation state.

Aromatic (Ar-H) 7.45 – 7.55 Multiplet (m) ~1H
3-Chlorobenzyl

ring (H-2').

Aromatic (Ar-H) 7.25 – 7.40 Multiplet (m) ~3H

Overlap of

benzyl and

vanillin ring

protons.

Aromatic (Ar-H) 7.10 – 7.20 Multiplet (m) ~3H
Vanillin ring (H-4,

H-5, H-6).

Benzylic (-CH

-)
5.15 – 5.25 Singlet (s) 2H

Key confirmation

of O-alkylation.

Methoxy (-OCH

)
3.90 – 3.95 Singlet (s) 3H

Characteristic o-

vanillin ether

signal.

Critical Interpretation:

Absence of 11.0 ppm: If a broad singlet remains near 10.8–11.0 ppm, the reaction is

incomplete (residual o-vanillin).

Benzylic Shift: The methylene protons at ~5.2 ppm are deshielded by the oxygen atom. If

this peak appears as a doublet, check for chiral impurities or restricted rotation (unlikely in

this unhindered system).
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Infrared (IR) Spectroscopy
IR provides a rapid "fingerprint" verification of functional groups.

C=O Stretch (Aldehyde): 1680 – 1695 cm

(Strong, sharp).

C-H Stretch (Aldehyde): 2750 & 2850 cm

(Fermi doublet).

C=C Aromatic Stretch: 1580 – 1600 cm

.

C-O-C Ether Stretch: 1230 – 1260 cm

(Aryl alkyl ether).

C-Cl Stretch: 750 – 800 cm

(Characteristic of meta-substitution).

Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode) or GC-MS.

Molecular Ion:

277.1

or 299.1

.

Isotope Pattern: Chlorine imparts a distinct 3:1 ratio for the

and

peaks.
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277 (100% relative abundance)

279 (~33% relative abundance)

Fragmentation (EI-MS):

Loss of Cl-Benzyl radical:

~151 (Vanillin cation).

Tropylium ion derivative:

125/127 (Chlorobenzyl cation).

Quality Control & Impurity Profiling
In drug development, characterizing what is not the product is as important as the product

itself.

Common Impurities
Residual o-Vanillin: Detected by phenolic OH (NMR) or retention time shift (HPLC).

3-Chlorobenzyl Chloride: Detected by alkyl halide protons (~4.5 ppm) and lachrymatory

properties.

Bis-alkylation products: Rare, but possible if o-vanillin undergoes C-alkylation (unlikely under

mild carbonate conditions).
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Figure 2: Quality control decision tree for intermediate validation.
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methoxybenzaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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